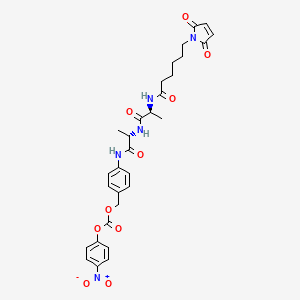
Mal-Ala-Ala-PAB-PNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-Ala-Ala-PAB-PNP is a cleavable antibody-drug conjugate linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to link an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to specific cells, such as cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-Ala-Ala-PAB-PNP involves multiple steps, including the formation of peptide bonds and the incorporation of the p-aminobenzyl (PAB) and p-nitrophenyl (PNP) groups. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-Ala-Ala-PAB-PNP undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic drug upon reaching the target cells
Substitution Reactions: The PNP group can be substituted with other functional groups to modify the properties of the linker
Common Reagents and Conditions
Cleavage Reactions: Enzymes such as cathepsin B are commonly used to cleave the linker in the target cells
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from the cleavage of this compound include the released cytotoxic drug and the cleaved linker fragments .
Wissenschaftliche Forschungsanwendungen
Mal-Ala-Ala-PAB-PNP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery
Biology: Studied for its role in targeted cancer therapy and its interactions with cellular enzymes
Medicine: Investigated for its potential in developing new cancer treatments with reduced side effects
Industry: Utilized in the production of antibody-drug conjugates for pharmaceutical applications
Wirkmechanismus
Mal-Ala-Ala-PAB-PNP exerts its effects by linking an antibody to a cytotoxic drug. The linker is cleavable, allowing the release of the drug upon reaching the target cells. The molecular targets and pathways involved include the binding of the antibody to specific cell surface antigens and the subsequent internalization and cleavage of the linker by cellular enzymes such as cathepsin B .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valine-Citrulline-PABC Linker: Another cleavable linker used in antibody-drug conjugates.
Disulfide Linkers: Cleavable linkers that release the drug upon reduction of the disulfide bond.
Acid-Cleavable Linkers: Linkers that release the drug in acidic environments such as tumor cells.
Uniqueness
Mal-Ala-Ala-PAB-PNP is unique due to its specific cleavage mechanism and its ability to release the cytotoxic drug in a controlled manner. This specificity enhances the targeted delivery of the drug, reducing off-target effects and improving therapeutic efficacy .
Eigenschaften
Molekularformel |
C30H33N5O10 |
|---|---|
Molekulargewicht |
623.6 g/mol |
IUPAC-Name |
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C30H33N5O10/c1-19(31-25(36)6-4-3-5-17-34-26(37)15-16-27(34)38)28(39)32-20(2)29(40)33-22-9-7-21(8-10-22)18-44-30(41)45-24-13-11-23(12-14-24)35(42)43/h7-16,19-20H,3-6,17-18H2,1-2H3,(H,31,36)(H,32,39)(H,33,40)/t19-,20-/m0/s1 |
InChI-Schlüssel |
GEMSBDIHVHIIDT-PMACEKPBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



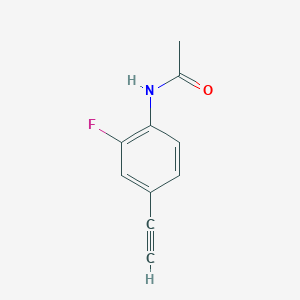
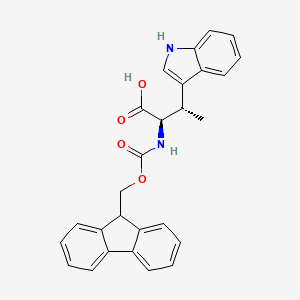
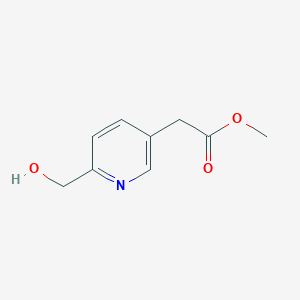

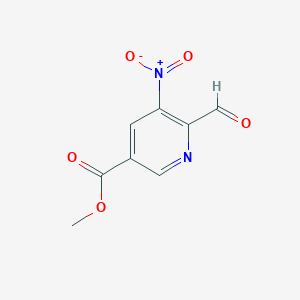

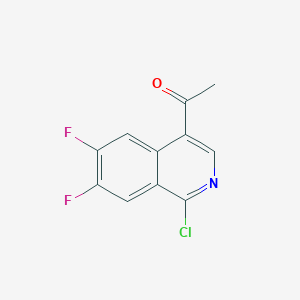
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
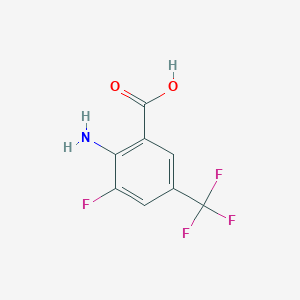
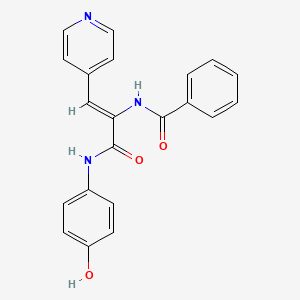
![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
